Scientific Field: Organic Chemistry, Medical Imaging
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a starting reagent in the synthesis of 4-borono-2-fluorophenylalanine This compound is a useful reagent for positron emission tomographic (PET) studies
Results or Outcomes: The synthesized 4-borono-2-fluorophenylalanine can be used in PET studies, which are important in medical imaging
Scientific Field: Organic Chemistry
Summary of the Application: 4-Bromo-2-fluorotoluene can also be used in the synthesis of methyl 4-bromo-2-methoxybenzoate
Results or Outcomes: The synthesized methyl 4-bromo-2-methoxybenzoate can be used in further organic synthesis reactions
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a building block in the synthesis of various drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents.
Results or Outcomes: The synthesized pharmaceutical compounds can be used for treating various diseases.
Scientific Field: Agrochemistry
Summary of the Application: 4-Bromo-2-fluorotoluene is used in the synthesis of various herbicides and insecticides.
Results or Outcomes: The synthesized agrochemicals are essential in crop production.
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a building block in the synthesis of various organic compounds such as dyes, pigments, plastics, and resins.
Results or Outcomes: The synthesized organic intermediates can be used in further organic synthesis reactions.
Scientific Field: Material Science
Summary of the Application: 4-Bromo-2-fluorotoluene is used in the development of liquid crystals, which are used in electronic displays such as LCD screens.
Results or Outcomes: The synthesized liquid crystals can be used in various electronic displays such as LCD screens.
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a starting reagent in the synthesis of 4-Methylphenylmagnesium chloride.
Methods of Application: The process starts with the reaction of 4-Methylbenzene-1-sulfonyl chloride with magnesium to yield 4-Methylphenylmagnesium chloride.
Results or Outcomes: The synthesized 4-Methylphenylmagnesium chloride can be used in further organic synthesis reactions.
Summary of the Application: 4-Bromo-2-fluorotoluene is used in the synthesis of 4-Bromo-2-methylphenylmagnesium bromide.
Methods of Application: The resultant compound from the previous reaction reacts with bromine to form 4-Bromo-2-methylphenylmagnesium bromide.
Results or Outcomes: The synthesized 4-Bromo-2-methylphenylmagnesium bromide can be used in further organic synthesis reactions.
4-Bromo-2-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF. It features a toluene ring substituted with both bromine and fluorine atoms, specifically at the 4 and 2 positions, respectively. This compound is typically a colorless liquid and is recognized for its utility as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure imparts distinct chemical properties that enable its use in multiple applications across different industries .
4-Bromo-2-fluorotoluene is versatile in terms of reactivity, primarily engaging in substitution reactions and coupling reactions:
The primary products from these reactions can include various substituted toluenes and biaryl compounds, depending on the specific nucleophile or coupling partner used.
The synthesis of 4-Bromo-2-fluorotoluene typically involves several steps:
Alternative methods may also include liquid-phase pyrolysis techniques or light bromination reactions under specific conditions .
4-Bromo-2-fluorotoluene finds extensive applications in various fields:
Interaction studies have shown that 4-Bromo-2-fluorotoluene does not engage significantly with biological targets but acts as a chemical reagent in synthetic pathways. Its interactions are primarily chemical rather than biological, making it more relevant in synthetic organic chemistry than in pharmacology .
Several compounds share structural similarities with 4-Bromo-2-fluorotoluene. Below is a comparison highlighting their unique attributes:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-Bromo-1-fluoro-2-methylbenzene | 51437-00-4 | 0.97 | Contains a methyl group at the ortho position |
5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | 0.93 | Features two methyl groups at different positions |
4-Bromo-1-(bromomethyl)-2-fluorobenzene | 76283-09-5 | 0.91 | Contains an additional bromomethyl substituent |
4-Bromo-2-ethyl-1-fluorobenzene | 627463-25-6 | 0.90 | Has an ethyl group instead of a methyl group |
These compounds differ primarily in their substituents on the aromatic ring, affecting their chemical reactivity and potential applications .
Irritant